Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C13H12N2O5 and a molecular weight of 276.24 g/mol . This compound belongs to the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are known for their significant biological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired isoxazole . The reaction conditions often involve refluxing in methanol or ethanol for several hours . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity . This compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate: This compound has a similar structure but with an oxazole ring instead of an isoxazole ring.
Methyl 5-phenylisoxazole-3-carboxylate: Another isoxazole derivative with a phenyl group instead of a nitrophenyl group.
Indole derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and ester functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
93187-48-5 |
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Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
ethyl 5-methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-14-12(11)9-5-4-6-10(7-9)15(17)18/h4-7H,3H2,1-2H3 |
InChI Key |
ZMBHVHOIKPLZPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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